3-Amino-4-methylbenzenesulfonamide
Overview
Description
3-Amino-4-methylbenzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
The primary target of 3-Amino-4-methylbenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound, like other sulfonamides, exhibits its pharmacological activities by inhibiting the activity of carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts the balance of carbon dioxide and bicarbonate ions in the body, affecting various physiological processes.
Biochemical Pathways
It is known that sulfonamides, in general, can interfere with thefolate synthesis pathway . By inhibiting dihydropteroate synthetase, they prevent the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of this compound are crucial in determining its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of carbonic anhydrase and dihydropteroate synthetase. This can lead to a decrease in the concentration of bicarbonate ions and disruption of nucleic acid synthesis, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-methylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and catalysts is becoming increasingly common to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonamide group under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Amino-4-chlorobenzenesulfonamide
- 3-Amino-4-nitrobenzenesulfonamide
- 3-Amino-4-methoxybenzenesulfonamide
Comparison: 3-Amino-4-methylbenzenesulfonamide is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 3-amino-4-chlorobenzenesulfonamide, the methyl derivative may exhibit different solubility, stability, and interaction with biological targets . These differences can be exploited in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
3-amino-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZDHXMDYWZPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284366 | |
Record name | 3-amino-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6274-28-8 | |
Record name | 3-Amino-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6274-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 36968 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6274-28-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-amino-4-methylbenzenesulfonamide formed in the body?
A: The research paper states that metahexamide is partially metabolized in the body to form this compound. Specifically, "half [of metahexamide] is hydrolyzed to the this compound derivative" []. While the exact mechanism isn't detailed in this paper, it suggests that enzymatic hydrolysis is the likely metabolic pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.